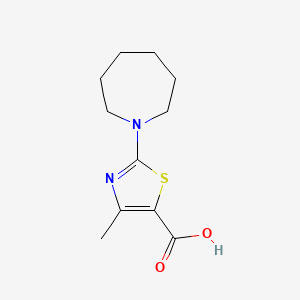
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis
This could involve various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), to confirm the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it might have.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and acidity/basicity (pKa).科学的研究の応用
Spiro-Indoline-Pyrrolo Synthesis
The compound plays a role in the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], which are produced from the reaction of α-amino acids (like L-proline or thiazolidine-4-carboxylic acid) with isatins and dialkyl but-2-ynedioates. This reaction leads to the formation of spiro compounds as main products, showcasing the compound's utility in complex organic synthesis processes (Yang, Sun, Gao, & Yan, 2015).
Triazole Derivatives Synthesis
The compound is used in the formation of 1,2,3-triazole-4-carboxylic acid derivatives. It reacts with ethyl acetoacetate and 2-azido-1,3-thiazoles under certain conditions, demonstrating its versatility in synthesizing various triazole derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Photo-Induced Ring Expansions
In research focusing on 3H-azepines, the compound is instrumental in the photo-induced ring expansion processes. This involves the photolysis of phenyl azides to produce 5-substituted-3H-azepine-2-ones, indicating the compound's potential in photochemistry (Lamara & Smalley, 1991).
Heterocyclic Nitrogen Heterocycles Synthesis
It is a key component in the synthesis of thiazolo-fused nitrogen heterocycles, such as thiazolo[4,5-b]pyridin-5(4H)-ones. These compounds are formed via intramolecular heteroannulation, highlighting the compound's role in developing novel heterocyclic structures (Kumar & Ila, 2022).
Antibacterial and Anticancer Studies
Some derivatives of the compound, like 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid, have been studied for their antibacterial properties. Moreover, certain heterocyclic azo dye ligands derived from 2-amino-5-methyl thiazole, closely related to the compound , have shown potential in anticancer studies (Al Dulaimy, Kadhim, Attia, & Thani, 2017); (Al-adilee & Hessoon, 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
将来の方向性
This could involve suggesting further studies that could be done to learn more about the compound, such as studying its behavior in biological systems, developing new synthetic routes, or finding new applications for it.
Please note that not all of these analyses would be applicable or available for every compound. The available information would depend on how much research has been done on the compound. If you have a specific compound in mind, I would recommend consulting the primary literature or databases such as PubChem or ChemSpider for more information. If you’re working in a lab, always consult the relevant safety data sheets (SDS) before handling any chemicals. If you’re planning to synthesize the compound, please ensure you are trained in the necessary techniques and have access to the required equipment. Always prioritize safety when working with chemicals.
特性
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVXKIIACRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



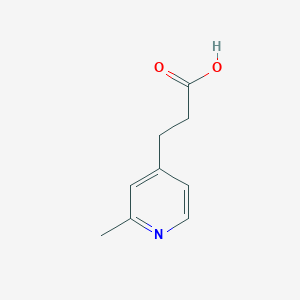
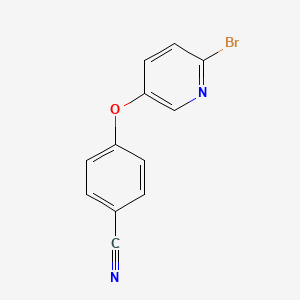




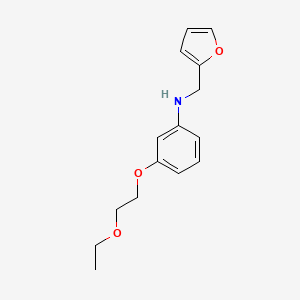
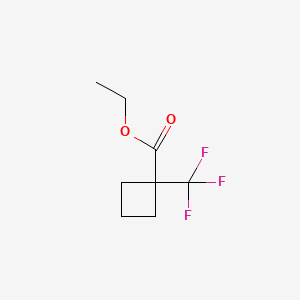
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
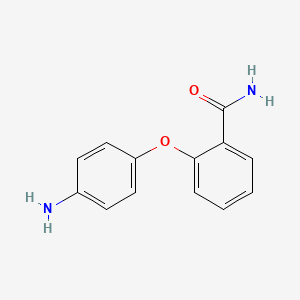
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
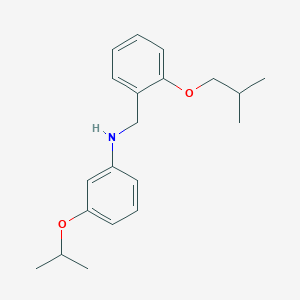
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)